molecular formula C20H20N2O3S B3756584 (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide

(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B3756584
M. Wt: 368.5 g/mol
InChI Key: MOWWPZREPRMGDJ-IZZDOVSWSA-N
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Description

(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is a synthetic small molecule recognized for its potential as a kinase inhibitor, with a structural core based on a benzothiazole scaffold. This scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds that exhibit potent activity against various therapeutic targets [Source] . The compound's specific structure, featuring a (2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene group linked via an enamide bridge to a 4-propoxyphenyl moiety, is engineered for targeted interaction with the ATP-binding sites of specific protein kinases. Its primary research value lies in the investigation of intracellular signaling pathways, particularly those driven by tyrosine kinases, which are critical in processes such as cell proliferation, differentiation, and survival. Researchers utilize this compound as a chemical tool to probe the function of specific kinases in pathological contexts, including oncogenesis and inflammatory diseases, thereby aiding in the validation of new molecular targets and the development of novel therapeutic strategies [Source] . Its mechanism of action is characterized by competitive inhibition at the kinase domain, potentially leading to the suppression of downstream signal transduction cascades, such as the JAK-STAT or MAPK pathways, making it a valuable asset for fundamental biochemical and cell-based assays.

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-12-25-15-7-4-14(5-8-15)6-11-19(23)22-20-21-17-10-9-16(24-2)13-18(17)26-20/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWWPZREPRMGDJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The preparation begins with the formation of the benzothiazole ring, followed by the introduction of the methoxy group. The propoxyphenyl group is then attached through a series of coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, altering their activity and function. This binding can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic enamide derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Source
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide Benzothiazole 6-methoxy, 4-propoxyphenyl propenamide Hypothesized anti-inflammatory/antimicrobial (based on analogs) N/A
(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide Benzothiazole Chloro, sulfamoyl, methoxyethyl Antimicrobial
4-Fluoro-N-[5-(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide Thiadiazole Fluorobenzyl sulfonyl, benzamide Anticancer (in vitro)
6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine Benzothiazole 6-methoxy, 4-methoxyphenyl Antimicrobial (broad-spectrum)
(2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide Thiazole Chlorobenzyl, methoxyphenyl Anticancer (apoptosis induction)

Key Insights

Core Heterocycle Influence: Benzothiazole vs. Thiadiazole/Thiazole: Benzothiazole derivatives (e.g., ) often exhibit antimicrobial activity due to their planar structure, facilitating DNA intercalation.

Electron-Withdrawing Groups: Chloro or sulfamoyl substituents (e.g., ) amplify electrophilicity, aiding covalent interactions with microbial enzymes.

Stereochemical Considerations :

  • The E-configuration in the propenamide chain (shared with ) stabilizes the molecule’s planar conformation, critical for binding to hydrophobic enzyme pockets.

Biological Activity Trends :

  • Antimicrobial activity correlates with sulfamoyl or methoxy groups (e.g., ), while anticancer activity is linked to fluorinated or chlorinated aromatic systems (e.g., ).

Biological Activity

The compound (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a benzothiazole moiety and an enamide functional group. These structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

This compound can be classified as an enamide , characterized by the presence of a carbon-nitrogen double bond adjacent to a carbonyl group. The benzothiazole ring is known for its diverse pharmacological activities, including antitumor and antimicrobial properties.

Molecular Formula Molecular Weight Functional Groups
C₁₈H₁₈N₂O₂S306.41 g/molEnamide, Benzothiazole

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the Benzothiazole Moiety : Utilizing appropriate precursors and reaction conditions.
  • Enamide Formation : Reaction of the benzothiazole derivative with a suitable amine and carbonyl compound.
  • Purification : Employing techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity.

Antitumor Activity

Research indicates that compounds with similar benzothiazole structures exhibit significant antitumor activity. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. The compound was tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays, revealing promising results:

  • IC50 Values :
    • A549: 6.26 ± 0.33 μM
    • HCC827: 6.48 ± 0.11 μM
    • NCI-H358: Higher IC50 in 3D assays compared to 2D assays.

These findings suggest that the compound may effectively halt tumor growth while exhibiting lower toxicity in natural conditions .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. In vitro studies showed that compounds related to this structure demonstrated activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The testing followed CLSI guidelines, indicating that these compounds could serve as potential antimicrobial agents .

The biological activity of This compound may involve interaction with DNA and other cellular targets:

  • DNA Binding Studies : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially affecting gene expression and cellular proliferation.
  • Structure-Activity Relationship (SAR) : In silico studies can help predict the biological profile based on structural modifications, guiding further development in drug discovery.

Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives in clinical applications:

  • Study on Anticancer Effects : A study demonstrated that derivatives with similar structures effectively inhibited cell proliferation in vitro across multiple cancer lines.
  • Antimicrobial Testing : Another study confirmed significant antibacterial activity against common pathogens, suggesting therapeutic applications in treating infections.

Q & A

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 0–5°C for diazonium salt formation), solvent selection (e.g., absolute ethanol for condensation reactions), and pH (e.g., acidic conditions for hydrolysis). Thin-layer chromatography (TLC) should monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate structural integrity . For example, prolonged heating in strong acid/base conditions may enhance hydrolysis efficiency, but excessive temperatures risk side reactions .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer: Use a multi-technique approach:
  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry (E/Z configuration) and functional groups (e.g., methoxy, benzothiazole).
  • High-performance liquid chromatography (HPLC) to assess purity (>95% threshold for pharmacological studies).
  • Mass spectrometry (MS) for molecular weight validation.
    Cross-referencing spectral data with computational predictions (e.g., PubChem entries) enhances reliability .

Q. Which functional groups in the compound are most reactive, and how do they influence downstream applications?

  • Methodological Answer: The benzothiazole ring and conjugated enamide system are key reactivity centers. The benzothiazole’s sulfur atom participates in redox reactions (e.g., oxidation with H₂O₂), while the enamide’s α,β-unsaturated carbonyl enables Michael additions. These groups underpin biological activity (e.g., enzyme inhibition) and material science applications (e.g., optoelectronic properties) .

Advanced Research Questions

Q. How can contradictory data on reaction yields from different synthetic routes be resolved?

  • Methodological Answer: Conduct comparative studies using identical analytical standards (e.g., internal controls for HPLC). For example, if Method A (solvent: DMF) yields 60% vs. Method B (solvent: THF) at 45%, analyze side products via LC-MS to identify competing pathways (e.g., solvent-dependent dimerization). Adjust catalyst loading (e.g., palladium on carbon) or reaction time to suppress byproducts .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to model binding affinities between the benzothiazole moiety and target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the methoxy group’s electron-donating effects may enhance π-π stacking in receptor pockets .

Q. What reaction mechanisms explain the compound’s behavior under reducing or oxidizing conditions?

  • Methodological Answer:
  • Reduction: Sodium borohydride (NaBH₄) selectively reduces the enamide’s carbonyl to an alcohol, while the benzothiazole remains intact. Monitor intermediates via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance).
  • Oxidation: Hydrogen peroxide oxidizes the benzothiazole’s sulfur to sulfoxide, altering electronic properties (UV-Vis redshift from 300 nm to 350 nm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., varying IC₅₀ values)?

  • Methodological Answer: Standardize assay conditions (e.g., cell line viability, incubation time) and validate purity (HPLC/MS). For instance, impurities >5% may artificially inflate IC₅₀ values. Cross-test with structurally analogous compounds (e.g., replacing propoxyphenyl with ethoxyphenyl) to isolate structure-activity relationships .

Tables for Key Data

Parameter Optimal Conditions Analytical Validation
Synthesis Temperature0–5°C (diazonium step)TLC (Rf = 0.3 in ethyl acetate)
Purity Threshold>95% (HPLC)MS: [M+H]⁺ = Calculated m/z ± 0.5
Redox ReactivityNaBH₄ (reduction), H₂O₂ (oxidation)IR: C=O (1700 cm⁻¹) monitoring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide

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